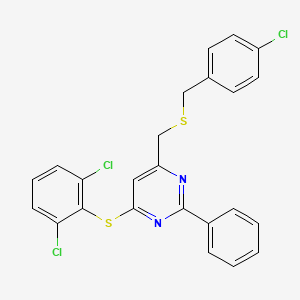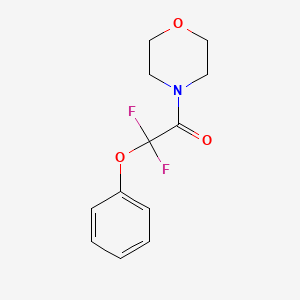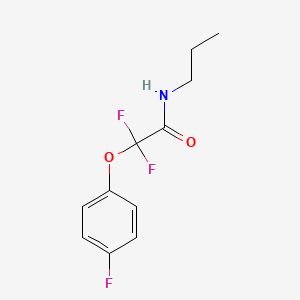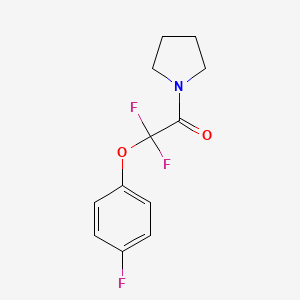
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-phenylpyrimidine
Übersicht
Beschreibung
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-phenylpyrimidine is a useful research compound. Its molecular formula is C24H17Cl3N2S2 and its molecular weight is 503.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity and Cancer Cell Line Studies
- Research has shown that derivatives of 4-thiopyrimidine, which includes compounds similar to 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-phenylpyrimidine, exhibit cytotoxicity towards various cancer cell lines. In particular, these compounds demonstrated activities against Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines (Stolarczyk et al., 2018).
Fungicidal Activity
- Another study on related pyrimidine derivatives highlighted their potential fungicidal activity. The research explored the synthesis of these compounds and their salt forms, which demonstrated fungicidal properties (Erkin et al., 2016).
Antiviral Properties
- Derivatives of 4-thiopyrimidine were also found to have significant antiviral activity. Specifically, they showed inhibition against various viruses, including herpes simplex virus and HIV, indicating their potential in antiviral treatments (Holý et al., 2002).
Spectroscopic Analysis for Chemotherapeutic Applications
- Spectroscopic studies of similar compounds have provided insights into their potential as chemotherapeutic agents. These studies include vibrational spectral analysis and molecular docking, suggesting that these compounds might have inhibitory activity against certain enzymes relevant in diabetes (Alzoman et al., 2015).
Pharmacological Evaluation
- Various N-substituted derivatives of related oxadiazole compounds have been synthesized and evaluated for their antibacterial potential. These studies indicate that modifications of the 4-thiopyrimidine structure can lead to significant antibacterial activity, highlighting its versatility in pharmaceutical research (Siddiqui et al., 2014).
Anti-tubercular Evaluation
- Some pyridine derivatives, which include the 4-thiopyrimidine structure, have been synthesized and evaluated for their anti-tubercular properties. One such compound demonstrated more potency than standard drugs against Mycobacterium tuberculosis (Manikannan et al., 2010).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(2,6-dichlorophenyl)sulfanyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2S2/c25-18-11-9-16(10-12-18)14-30-15-19-13-22(31-23-20(26)7-4-8-21(23)27)29-24(28-19)17-5-2-1-3-6-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLKFJONTQCDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=C(C=CC=C3Cl)Cl)CSCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,6-dichlorophenyl)sulfanyl)-2-phenylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)pyrrolidin-2-one](/img/structure/B3035963.png)
![5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035965.png)

![2,2-difluoro-N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035969.png)
![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035970.png)
![2,2-Difluoro-1-(4-methylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B3035971.png)


![2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene](/img/structure/B3035975.png)

![(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one](/img/structure/B3035978.png)
![(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3035979.png)

![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035985.png)